2-(3,3,3-Trifluoropropyl)cyclohexan-1-amine
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Overview
Description
2-(3,3,3-Trifluoropropyl)cyclohexan-1-amine is a chemical compound with the molecular formula C9H16F3N It is characterized by the presence of a cyclohexane ring substituted with an amine group and a trifluoropropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3,3-Trifluoropropyl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with 3,3,3-trifluoropropylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas over a catalyst like palladium on carbon. The reaction conditions often include a solvent like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(3,3,3-Trifluoropropyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding cyclohexylamine derivative.
Substitution: The trifluoropropyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium azide or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
2-(3,3,3-Trifluoropropyl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3,3,3-Trifluoropropyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group can enhance the compound’s binding affinity and selectivity towards these targets. The amine group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-(3,3,3-Trifluoropropyl)cyclohexan-1-ol: Similar structure but with a hydroxyl group instead of an amine group.
3,3,3-Trifluoropropylamine: Lacks the cyclohexane ring, making it less bulky.
Cyclohexylamine: Lacks the trifluoropropyl group, resulting in different chemical properties.
Uniqueness
2-(3,3,3-Trifluoropropyl)cyclohexan-1-amine is unique due to the presence of both the trifluoropropyl group and the cyclohexane ring, which confer distinct chemical and physical properties. The trifluoropropyl group enhances the compound’s lipophilicity and metabolic stability, while the cyclohexane ring provides structural rigidity.
Properties
Molecular Formula |
C9H16F3N |
---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
2-(3,3,3-trifluoropropyl)cyclohexan-1-amine |
InChI |
InChI=1S/C9H16F3N/c10-9(11,12)6-5-7-3-1-2-4-8(7)13/h7-8H,1-6,13H2 |
InChI Key |
UFZZQFZVDMNIDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)CCC(F)(F)F)N |
Origin of Product |
United States |
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